![molecular formula C11H18O4 B1405373 Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate CAS No. 1624262-21-0](/img/structure/B1405373.png)
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate
Übersicht
Beschreibung
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 . It is available for purchase in various quantities .
Molecular Structure Analysis
The molecular structure of Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate is characterized by a bicyclic system containing two oxygen atoms and a carboxylate ester group . The InChI code for this compound is 1S/C7H12O3/c1-7(2)8-3-5-6(10-5)4-9-7/h5-6H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate include its molecular formula (C11H18O4), molecular weight (214.26), and its structure . Additional properties such as melting point, boiling point, and density were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- The compound has been utilized in the synthesis of various stereoisomers and derivatives, pivotal in the study of natural products and pharmaceuticals. For instance, both diastereoisomers of 1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octane-4-carboxylic acid ester and 4-hydroxy methyl analogues were synthesized using ethyl acetoacetate and diethyl malonate, respectively, involving intramolecular cyclisation with palladium chloride as a catalyst (Kongkathip et al., 1999). Similarly, derivatives such as (−)-Frontalin were synthesized from related starting materials, demonstrating the compound's role in asymmetric reductions and methylation processes (Y. Nishimura & K. Mori, 1998).
Chemical Structure and Configuration Studies
- Research has also focused on determining the absolute configurations and chemical structures of derivatives. Studies involved stereoselective syntheses and established correlations between the absolute configuration of the bicyclic rings and optical rotation. These findings are crucial for understanding the molecular structure and potential applications of these compounds (Ibrahim et al., 1990).
Application in Pheromone Synthesis
- The compound's derivatives have significant applications in the synthesis of insect pheromones. For example, the aggregation pheromone of male beech bark beetles was synthesized, determining its absolute configuration and optical properties. Such applications highlight the compound's role in ecological studies and pest control strategies (Francke et al., 1996).
Organic Chemistry and Synthesis Techniques
- In organic chemistry, the compound has been used to develop new synthetic methods and to understand reaction mechanisms. For instance, studies have examined its use in cyclopropanation, phosphorylation, and the synthesis of complex molecules with potential medicinal applications (Baimashev et al., 2007). Research in this area contributes to the advancement of synthetic methods in chemistry.
Chemical Communication Systems
- Furthermore, bicyclic acetals derived from this compound play a critical role as volatile signals in chemical communication systems among various insect species. This includes its use as pheromones in bark beetles, weevils, and moths, demonstrating its biological significance (Francke & Schrõder, 1997).
Eigenschaften
IUPAC Name |
ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-13-10(12)9-7-5-14-11(2,3)15-6-8(7)9/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLNCDORGAXPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1COC(OC2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



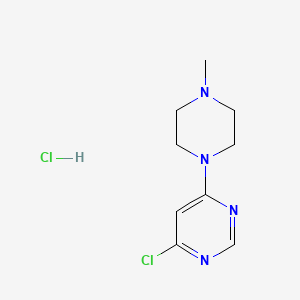
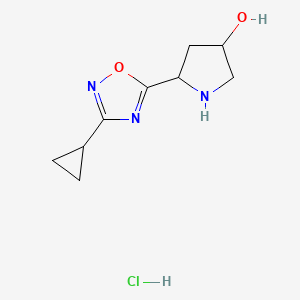
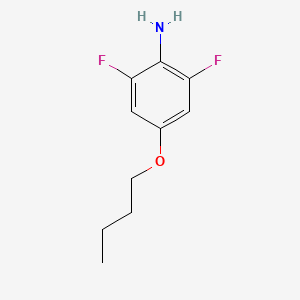
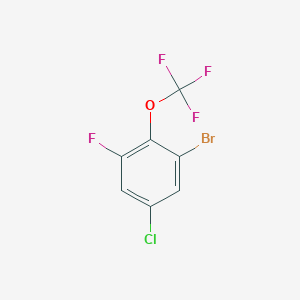
![Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1405297.png)
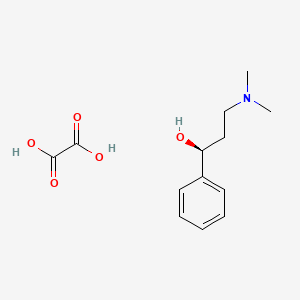
![benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B1405300.png)
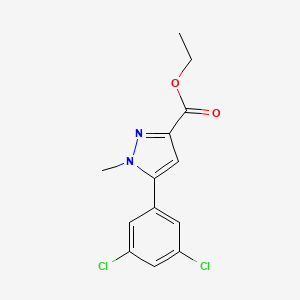
![(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B1405303.png)
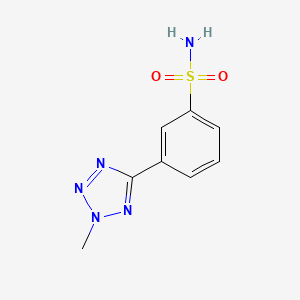
![(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1405306.png)
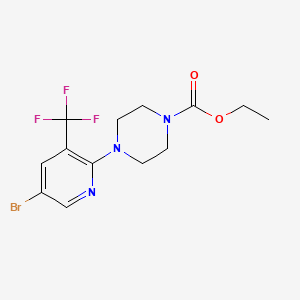
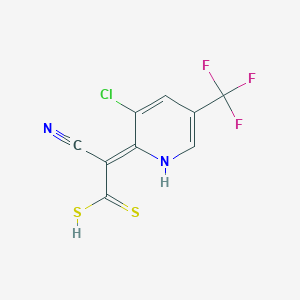
![2-[3-(Trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1405312.png)